3-Acetylamino-2,6-dimethylphenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
28739-71-1 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-(3-hydroxy-2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C10H13NO2/c1-6-4-5-9(11-8(3)12)7(2)10(6)13/h4-5,13H,1-3H3,(H,11,12) |
InChI Key |
ODVQLBCSJIDHJL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)NC(=O)C)C)O |
Canonical SMILES |
CC1=C(C(=C(C=C1)NC(=O)C)C)O |
Other CAS No. |
28739-71-1 |
Synonyms |
2,6-DAAP 2,6-dimethyl-3-(acetylamino)phenol 3-acetylamino-2,6-dimethylphenol |
Origin of Product |
United States |
Synthetic Methodologies for 3 Acetylamino 2,6 Dimethylphenol and Precursors
Strategies for the Acetylation of Aminophenol Derivatives
Direct Acetylation Techniques
Direct acetylation of the precursor, 3-Amino-2,6-dimethylphenol (B1266368), is the most straightforward route to 3-Acetylamino-2,6-dimethylphenol. In aminophenols, the amino group is generally a stronger nucleophile than the hydroxyl group, allowing for selective N-acetylation under controlled conditions. Standard acetylating agents such as acetic anhydride (B1165640) or acetyl chloride are commonly employed.
The reaction is typically carried out in a suitable solvent. The choice of solvent and reaction conditions can influence the selectivity and yield of the N-acylated product over the O-acylated or di-acylated byproducts. The lone pair of electrons on the nitrogen atom of the amino group initiates a nucleophilic attack on the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of an amide bond.
Multi-step Synthetic Routes Involving Amination of Acetylated Phenols
An alternative, though more complex, strategy involves introducing the amino group after an initial acetylation of the phenolic ring. This multi-step approach is less common and presents significant synthetic challenges. A hypothetical pathway could involve:
Protection of the hydroxyl group: The phenolic hydroxyl group of 2,6-dimethylphenol (B121312) is first protected, for example, by converting it to an ether or an ester.
Nitration: The protected compound is then nitrated to introduce a nitro group at the desired position on the aromatic ring.
Reduction: The nitro group is subsequently reduced to an amino group.
Deprotection and Acetylation: Finally, the protecting group is removed, and the resulting aminophenol is acetylated.
A more direct, but challenging, approach is the direct amination of a phenolic compound. For instance, processes exist for the conversion of hydroxy-substituted aromatics to their corresponding amino-substituted forms. One patented method describes the amination of hydroxy aromatics by reacting them with ammonia (B1221849) at high temperatures (200°-400°C) in the presence of a cyclohexanone (B45756) and a hydrogen transfer catalyst like palladium. google.com For example, 2,6-dimethylphenol can be converted to 2,6-dimethylaniline (B139824) through reaction with ammonia using a supported palladium catalyst. google.com While this illustrates the possibility of direct amination on a related substrate, applying this to generate 3-Amino-2,6-dimethylphenol would be a considerable synthetic challenge.
Synthesis of Key Precursors: 3-Amino-2,6-dimethylphenol and 2,6-Dimethylphenol
Nitration and Reduction Pathways of Dimethylphenols
The synthesis of 3-Amino-2,6-dimethylphenol logically proceeds from 2,6-dimethylphenol via a nitration step, followed by reduction of the resulting nitro-compound. However, the regioselectivity of the electrophilic nitration of 2,6-dimethylphenol is a critical consideration. The hydroxyl group and the two methyl groups are all ortho-para directing activators, which strongly favors substitution at the C4 position (para to the hydroxyl group).
Research into the nitration of 2,6-dimethylphenol in acetic anhydride at low temperatures has shown that the reaction yields 2,6-dimethyl-4-nitrophenol (B181267) (the major product) and an intermediate, 2,6-dimethyl-6-nitrocyclohexa-2,4-dienone. cdnsciencepub.com The formation of the 3-nitro isomer, which is the required precursor for 3-Amino-2,6-dimethylphenol, is not favored under these standard nitrating conditions. Achieving nitration at the C3 position would require specialized synthetic strategies to overcome the strong directing effects of the existing substituents. Once the desired 3-nitro-2,6-dimethylphenol is obtained, it can be converted to 3-Amino-2,6-dimethylphenol through standard reduction methods, such as catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) or by using metal/acid combinations (e.g., Sn/HCl or Fe/HCl).
Table 1: Products of the Nitration of 2,6-Dimethylphenol
| Reactant | Conditions | Primary Products | Reference |
|---|---|---|---|
| 2,6-Dimethylphenol | Acetic Anhydride, -60°C | 2,6-Dimethyl-4-nitrophenol and 2,6-Dimethyl-6-nitrocyclohexa-2,4-dienone | cdnsciencepub.com |
Friedel-Crafts Acetylation for Phenolic Intermediates
Friedel-Crafts acylation is a powerful method for introducing an acyl group onto an aromatic ring and can be applied to phenolic compounds. organic-chemistry.org Phenols are bidentate nucleophiles, meaning they can react at two sites: C-acylation on the aromatic ring or O-acylation on the phenolic oxygen. ucalgary.ca
C-Acylation: This is an electrophilic aromatic substitution that produces an aryl ketone. It is generally favored by conditions of thermodynamic control, typically requiring a Lewis acid catalyst like aluminum chloride (AlCl₃). ucalgary.ca
O-Acylation: This is a nucleophilic acyl substitution that results in the formation of a phenyl ester. This pathway is often favored under kinetic control or when base catalysis is used to deprotonate the phenol (B47542), increasing its nucleophilicity. ucalgary.ca
This reaction could theoretically be used to create acetylated phenolic intermediates that are later converted to the target amine. For instance, a hydroxyacetophenone intermediate could be synthesized, followed by conversion of the ketone to an amine through reductive amination or other multi-step transformations. However, controlling the regioselectivity of the initial acylation on a substituted phenol like 2,6-dimethylphenol would be a key challenge. More recently, greener methods using methanesulfonic acid in continuous flow have been developed for the acylation of various phenols. digitellinc.com
Table 2: General Conditions for Selective Acylation of Phenols
| Acylation Type | Reaction Class | Typical Conditions | Product | Reference |
|---|---|---|---|---|
| C-Acylation | Friedel-Crafts (Electrophilic Aromatic Substitution) | Lewis Acid (e.g., AlCl₃), Thermodynamic Control | Aryl Ketone | ucalgary.ca |
| O-Acylation | Nucleophilic Acyl Substitution | Base Catalysis or Kinetic Control | Ester | ucalgary.ca |
Methylation of Phenol Derivatives for 2,6-Dimethylphenol Production
The industrial production of 2,6-dimethylphenol, a vital monomer for plastics like poly(phenylene oxide) (PPO), is primarily achieved through the selective methylation of phenol. researchgate.net This process typically involves the reaction of phenol with methanol (B129727) in the gas phase at high temperatures over a solid catalyst.
Various metal oxide catalysts have been investigated to optimize the selectivity towards 2,6-dimethylphenol over other isomers (like o-cresol (B1677501), 2,4-dimethylphenol) and undesired byproducts. researchgate.net Iron-chromium mixed oxide and manganese oxide catalysts have shown significant efficacy. scispace.comacs.org The process is often carried out in a fluidized bed reactor to manage the exothermic nature of the reaction and ensure uniform temperature distribution. scispace.comnih.govresearchgate.net To further enhance selectivity, some processes employ the circulation of o-cresol in the feedstock. This technique can suppress the formation of new o-cresol and drive the reaction towards the desired di-substituted product, achieving a selectivity of over 85% for 2,6-dimethylphenol. nih.govresearchgate.net
Table 3: Catalytic Methylation of Phenol to 2,6-Dimethylphenol
| Catalyst System | Reaction Temperature | Phenol Conversion | 2,6-DMP Yield/Selectivity | Reference |
|---|---|---|---|---|
| Iron-Chromium (TZC-3/1) | 350°C | >92% | 63% Yield | scispace.com |
| Iron-Chromium with o-cresol circulation | 350-380°C | >90% | >85% Selectivity | nih.govresearchgate.net |
| Manganese Oxide | Catalytic activity and selectivity are highly dependent on specific preparation and conditions. | acs.org |
Regioselectivity and Stereochemical Control in Synthetic Approaches
The synthesis of this compound does not involve the formation of chiral centers, thus stereochemical control is not a factor. However, regioselectivity is of paramount importance, particularly in the synthesis of its key precursor, 3-amino-2,6-dimethylphenol, from 2,6-dimethylphenol. The directing effects of the hydroxyl and methyl groups on the aromatic ring play a crucial role in determining the position of the incoming amino group.
The hydroxyl group is an ortho-, para-directing activator, while the methyl groups are also ortho-, para-directing activators. In 2,6-dimethylphenol, the positions ortho to the hydroxyl group are blocked by the methyl groups. The position para to the hydroxyl group (position 4) and the positions meta to the hydroxyl group (positions 3 and 5) are available for substitution. The inherent electronic and steric factors of the starting material, 2,6-dimethylphenol, favor substitution at the 4-position. However, to synthesize 3-amino-2,6-dimethylphenol, amination must be directed to the meta-position (position 3).
Achieving this regioselectivity often requires specific synthetic strategies that can overcome the natural directing effects of the substituents. One common approach involves the nitration of 2,6-dimethylphenol, followed by reduction. The conditions of the nitration reaction can be controlled to favor the formation of the 3-nitro derivative, which upon reduction yields the desired 3-amino-2,6-dimethylphenol.
Another approach involves direct amination. While direct amination of phenols is challenging, recent advances in catalysis have enabled this transformation with a degree of regiocontrol. The choice of catalyst and reaction conditions can influence the position of amination. For instance, certain catalytic systems can promote amination at the meta position by interacting with the hydroxyl group and directing the incoming amine to a less sterically hindered and electronically distinct position.
In the subsequent acetylation of 3-amino-2,6-dimethylphenol to form this compound, regioselectivity is generally straightforward. The amino group is significantly more nucleophilic than the hydroxyl group, leading to preferential N-acetylation over O-acetylation under standard acylation conditions.
Catalytic Systems and Reaction Conditions in Synthesis
The synthesis of this compound and its precursors relies heavily on the use of specific catalytic systems and carefully controlled reaction conditions to achieve high yields and selectivity.
Synthesis of 3-Amino-2,6-dimethylphenol:
The catalytic amination of 2,6-dimethylphenol is a key step and has been the subject of considerable research. Various catalytic systems have been developed for the direct amination of phenols. organic-chemistry.orgnih.govresearchgate.netnih.gov
Rhodium-based Catalysts: Rhodium complexes, such as [Cp*RhCl2]2, have been shown to be effective for the amination of phenols. organic-chemistry.orgnih.gov These reactions are typically carried out in a non-polar solvent like heptane (B126788) at elevated temperatures (around 140°C) in the presence of a base such as sodium carbonate. organic-chemistry.org The rhodium catalyst is believed to facilitate the challenging keto-enol tautomerization of the phenol, enabling subsequent condensation with an amine. organic-chemistry.orgnih.gov
Ruthenium-based Catalysts: Ruthenium complexes have also been employed for the catalytic amination of phenols. nih.gov These catalysts can activate the phenol ring towards nucleophilic attack by the amine. The reaction conditions often involve high temperatures and the use of specific ligands to control the catalyst's activity and selectivity.
Palladium-based Catalysts: Palladium on carbon (Pd/C) is a versatile catalyst used in many hydrogenation and amination reactions. google.com In the context of producing aminophenols, Pd/C can be used in the reductive amination of nitrophenols or in direct amination processes. For instance, the amination of 2,6-dimethylphenol to 2,6-dimethylaniline has been demonstrated using a palladium on charcoal catalyst in the presence of aqueous ammonia at high temperatures (250°C) and pressures. google.com While this produces the aniline (B41778) derivative, similar principles can be applied to the synthesis of aminophenols with modifications to the reaction conditions.
The table below summarizes representative catalytic systems for the amination of phenols.
| Catalyst System | Substrate | Reagents | Conditions | Product | Reference |
| [Cp*RhCl2]2 / Na2CO3 | Phenols | Primary/Secondary Amines | Heptane, 140°C | Anilines | organic-chemistry.org |
| Ruthenium complexes | Phenols | Primary Amines | High Temperature | Anilines | nih.gov |
| 5% Palladium on Charcoal | 2,6-dimethylphenol | Aqueous Ammonia, Hydrogen | 250°C, 100 psig | 2,6-dimethylaniline | google.com |
Synthesis of this compound:
The acetylation of 3-amino-2,6-dimethylphenol is a more conventional transformation. The high nucleophilicity of the amino group allows for selective acylation.
Acylating Agents: Acetic anhydride or acetyl chloride are commonly used acetylating agents. Ketene has also been explored as an environmentally friendly acylating reagent, as it avoids the formation of by-products. google.com
Catalysts: While the reaction can often proceed without a catalyst, particularly with reactive acylating agents like acetyl chloride, the use of a catalyst can improve the reaction rate and yield. Heteropolyacids, such as Preyssler's anion, have been shown to be effective catalysts for the acetylation of aminophenols under green conditions at room temperature. researchgate.net Lipases, such as Novozym 435, can also be used for the chemoselective acetylation of aminophenols, offering a biocatalytic alternative. acs.org
The following table outlines typical conditions for the acetylation of aminophenols.
| Acylating Agent | Catalyst | Solvent | Conditions | Product | Reference |
| Acetic Anhydride | Preyssler's anion | - | Room Temperature | N-acetylated aminophenol | researchgate.net |
| Vinyl Acetate (B1210297) | Novozym 435 | Tetrahydrofuran | 50°C | N-acetylated aminophenol | acs.org |
| Ketene | - | Aqueous solution | 80-120°C | N-acetylated aminophenol | google.com |
Optimization of Synthetic Pathways and Yield Enhancement
Optimization of the Amination Step:
For the synthesis of 3-amino-2,6-dimethylphenol, optimization efforts focus on maximizing the regioselectivity towards the 3-position and achieving high conversion of the starting material. This involves fine-tuning various reaction parameters:
Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate and cost. Optimization studies aim to find the minimum catalyst loading required to achieve a high yield in a reasonable timeframe.
Temperature and Pressure: These parameters are critical, especially in catalytic amination reactions. Higher temperatures can increase the reaction rate but may also lead to the formation of by-products. The pressure of reactants like ammonia or hydrogen also needs to be carefully controlled.
Solvent Choice: The polarity and boiling point of the solvent can influence the solubility of reactants and the stability of the catalyst, thereby affecting the reaction outcome.
Base: In many catalytic amination reactions, a base is required to neutralize any acidic by-products and to facilitate the catalytic cycle. The choice and amount of base can be critical.
Optimization of the Acetylation Step:
The acetylation of 3-amino-2,6-dimethylphenol is generally a high-yielding reaction. However, optimization can still lead to improvements in purity, reaction time, and environmental impact.
Choice of Acetylating Agent: While acetic anhydride and acetyl chloride are effective, they produce acetic acid or hydrochloric acid as by-products, which may require neutralization and can complicate product purification. The use of ketene, which theoretically has 100% atom economy, presents a greener alternative. google.com
Catalyst Selection: The use of recyclable catalysts, such as heteropolyacids or immobilized enzymes, can improve the sustainability of the process. researchgate.netacs.org
Reaction Conditions: A study on the chemoselective acetylation of 2-aminophenol (B121084) using Novozym 435 found that the choice of solvent had a significant impact on conversion, with tert-butanol (B103910) giving the highest conversion but lower selectivity compared to tetrahydrofuran. acs.org The study also optimized other parameters such as temperature, enzyme loading, and substrate to acyl donor ratio to achieve a conversion of 74.6% in 10 hours. acs.org
Chemical Reactivity and Transformation Mechanisms of 3 Acetylamino 2,6 Dimethylphenol
Electrophilic Aromatic Substitution Reactions of the Phenolic Ring
The phenolic ring of 3-Acetylamino-2,6-dimethylphenol is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl and acetylamino groups.
Influence of Substituents on Regioselectivity
The regioselectivity of electrophilic aromatic substitution on this compound is a complex outcome of the directing effects of the hydroxyl, acetylamino, and methyl groups, as well as steric hindrance.
The hydroxyl group is a powerful activating group and an ortho, para-director. vanderbilt.edumlsu.ac.in Similarly, the acetylamino group is also an activating, ortho, para-directing substituent, although its activating effect is moderated by the electron-withdrawing character of the acetyl carbonyl group. The two methyl groups at positions 2 and 6 are weakly activating and also ortho, para-directing.
In this compound, the positions ortho and para to the powerful hydroxyl group are key sites for electrophilic attack. The position para to the hydroxyl group (position 4) is sterically unhindered. The positions ortho to the hydroxyl group are occupied by methyl groups, which will sterically hinder the approach of an electrophile.
The acetylamino group at position 3 directs incoming electrophiles to its ortho and para positions. The para position to the acetylamino group is position 6, which is already substituted with a methyl group. The ortho positions are 2 and 4. Position 2 is substituted with a methyl group, while position 4 is a potential site for substitution.
Considering the combined directing effects and steric factors, electrophilic substitution is most likely to occur at the 4-position of the ring, which is para to the hydroxyl group and ortho to the acetylamino group, and is the least sterically hindered position. The activating effects of both the hydroxyl and acetylamino groups are directed towards this position.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Influence of -OH (at C1) | Influence of -NHCOCH3 (at C3) | Influence of -CH3 (at C2 & C6) | Overall Predicted Reactivity |
| 4 | para-directing (activating) | ortho-directing (activating) | - | Most favored site |
| 5 | meta-directing (deactivating) | meta-directing (deactivating) | meta-directing (deactivating) | Least favored site |
Mechanistic Investigations of Substitution Pathways
The general mechanism involves the following steps:
Generation of the electrophile: A strong electrophile is generated, often with the help of a catalyst.
Nucleophilic attack: The electron-rich aromatic ring of this compound attacks the electrophile, forming a sigma complex. The positive charge in this intermediate is delocalized across the ring and is particularly stabilized by the electron-donating hydroxyl and acetylamino groups.
Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring and yielding the substituted product.
The rate of reaction is influenced by the stability of the sigma complex. The hydroxyl and acetylamino groups stabilize the intermediate through resonance, thereby increasing the reaction rate compared to benzene (B151609).
Reactions Involving the Acetylated Amino Group
The acetylated amino group in this compound can undergo several transformations, primarily hydrolysis and other amide group modifications.
Hydrolysis and Deacetylation Reactions
The amide linkage in the acetylamino group can be cleaved through hydrolysis under either acidic or basic conditions to yield 3-amino-2,6-dimethylphenol (B1266368) and acetic acid.
Acid-Catalyzed Hydrolysis: The mechanism of acid-catalyzed hydrolysis of acetanilides involves the protonation of the carbonyl oxygen of the amide, which makes the carbonyl carbon more electrophilic. rsc.orgrsc.orgchegg.com A water molecule then acts as a nucleophile, attacking the protonated carbonyl carbon. This is followed by proton transfer and elimination of the amine, which is protonated under the acidic conditions.
Base-Catalyzed Hydrolysis: In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide. This forms a tetrahedral intermediate which then collapses to expel the amide anion, which is a poor leaving group. Therefore, the reaction is often slower than acid-catalyzed hydrolysis. The amide anion is subsequently protonated by the solvent. Studies on the hydrolysis of N-acetyl-p-aminophenol (paracetamol) have shown that it is catalyzed by both hydrogen and hydroxyl ions. sci-hub.se
Amide Group Transformations
While specific research on other transformations of the acetylamino group in this particular molecule is limited, general amide chemistry suggests several possibilities. The nitrogen of the amide is generally not very nucleophilic due to the delocalization of its lone pair into the carbonyl group. However, under certain conditions, N-alkylation or other modifications could potentially occur.
Oxidative Transformations of this compound
The presence of both a phenolic hydroxyl group and an amino-derived group makes this compound susceptible to oxidation. Phenols can be oxidized to quinones, and anilines are also readily oxidized. wikipedia.org
The oxidation of aminophenols can be complex, potentially leading to the formation of quinone-imines or polymeric materials through oxidative coupling. nih.gov The two methyl groups at the ortho positions to the hydroxyl group in this compound may sterically hinder some oxidative coupling pathways that are observed in less substituted phenols. However, oxidation of the aromatic ring to form a quinone-like structure is a plausible transformation. The exact nature of the oxidation products would depend on the oxidizing agent and the reaction conditions. For instance, the oxidation of aniline (B41778) can lead to a variety of products, including nitrobenzene, azobenzene, and aniline black, depending on the oxidant and conditions. wikipedia.org Similarly, the oxidation of this compound could potentially lead to a range of products resulting from reactions at the phenolic ring and the acetylamino group.
Resistance to Oxidation Compared to Non-Acetylated Analogues
The chemical structure of this compound intrinsically provides it with a notable resistance to oxidation, particularly when compared to its non-acetylated counterpart, 3-amino-2,6-dimethylphenol. This enhanced stability stems from the electronic properties of the acetyl group.
The amino group (-NH₂) in 3-amino-2,6-dimethylphenol is a strong activating group, meaning it donates electron density into the aromatic ring. This increases the ring's susceptibility to electrophilic attack and oxidation. The lone pair of electrons on the nitrogen atom readily participates in resonance, enriching the phenol (B47542) ring and making the phenolic proton easier to abstract, which is a key step in oxidation.
In contrast, the acetylamino group (-NHCOCH₃) in this compound is a moderately activating group. The acetyl group is electron-withdrawing due to the electronegativity of the carbonyl oxygen. This carbonyl group pulls the lone pair of electrons from the adjacent nitrogen atom, making them less available for donation into the aromatic ring. This phenomenon, known as amide resonance, reduces the electron-donating capacity of the amino group, thereby deactivating the phenolic ring towards oxidation compared to the free amine. Consequently, higher oxidation potentials are generally required to oxidize this compound.
Table 1: Comparison of Electronic Effects and Oxidation Susceptibility
| Compound | Key Functional Group | Electronic Effect of Group | Ring Activation | Expected Resistance to Oxidation |
| 3-Amino-2,6-dimethylphenol | Amino (-NH₂) | Strong electron-donating | High | Lower |
| This compound | Acetylamino (-NHCOCH₃) | Moderate electron-donating | Moderate | Higher |
Formation of Quinone Imine Structures and Their Chemical Behavior
While more resistant to oxidation, this compound can, under specific oxidative conditions, be transformed into a corresponding N-acetyl-p-quinone imine. The oxidation would involve the removal of two electrons and two protons from the molecule.
Quinone imines are characterized by their electrophilic nature. The N-acetylated quinone imine derived from this compound would be an active Michael acceptor. This makes it susceptible to nucleophilic attack, particularly from biological nucleophiles like thiols (e.g., cysteine residues in proteins) and amines (e.g., lysine (B10760008) residues). researchgate.net The reaction of N-acetyl-3,5-dimethyl-p-benzoquinone imine with aniline, for instance, results in the formation of an N-phenyl quinone imine, demonstrating the reactivity of these structures. researchgate.net The behavior of the 2,6-dimethyl isomer is expected to be similar, where it can act as an electrophile, though its specific reaction pathways may differ due to steric hindrance from the methyl groups. researchgate.net
Phenolic Hydroxyl Group Reactivity
Esterification Reactions
The phenolic hydroxyl group of this compound can undergo esterification to form the corresponding ester. This reaction typically involves reacting the phenol with a carboxylic acid or a more reactive carboxylic acid derivative, such as an acid chloride or an acid anhydride (B1165640). acs.orgwikipedia.org The reaction is usually facilitated by a catalyst.
Common methods for the esterification of phenols include:
Fischer-Speier Esterification : This method uses a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid). However, this can be a slow and reversible process.
Reaction with Acid Chlorides/Anhydrides : This is a more efficient method, often carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct. wikipedia.org
Enzymatic Catalysis : Lipases can be used as biocatalysts for chemoselective esterification under milder conditions. acs.org
The steric hindrance from the two ortho-methyl groups on the phenolic ring of this compound can influence the rate of esterification, potentially requiring more forcing conditions compared to less hindered phenols.
Table 2: Potential Conditions for Esterification of this compound
| Reagent | Catalyst/Base | Typical Solvent | Relative Reactivity |
| Carboxylic Acid | H₂SO₄, HCl | Toluene | Low to Moderate |
| Acid Anhydride | Pyridine, Et₃N | Dichloromethane, THF | High |
| Acid Chloride | Pyridine, Et₃N | Dichloromethane, THF | Very High |
| Carboxylic Acid | Lipase (B570770) (e.g., Novozym 435) | Organic Solvent (e.g., THF) | Moderate |
Complexation with Metal Cations
Phenolic compounds are well-known for their ability to form complexes with metal cations. This compound possesses two potential coordination sites: the phenolic oxygen and the carbonyl oxygen of the acetylamino group. This allows it to act as a bidentate ligand, forming a stable five- or six-membered chelate ring with a metal ion.
The deprotonated phenolic oxygen is a hard donor, favoring coordination with hard metal ions. The amide carbonyl oxygen is also a potential donor site. The formation of these complexes can be detected by changes in spectroscopic properties (e.g., UV-Vis or NMR) or by techniques like potentiometric titration. The coordination chemistry of aminophenol ligands is an active area of research, with applications in catalysis. researchgate.net While specific studies on this compound are not prevalent, its structural motifs suggest a strong potential for complexation.
Table 3: Potential Metal Complexation with this compound
| Metal Cation (Example) | Potential Coordination Sites | Type of Ligand Behavior | Potential Chelate Ring Size |
| Fe³⁺, Al³⁺, Cu²⁺ | Phenolic Oxygen, Carbonyl Oxygen | Bidentate | 6-membered |
| V⁴⁺, Ti⁴⁺ | Phenolic Oxygen, Carbonyl Oxygen | Bidentate | 6-membered |
Polymerization and Oligomerization Phenomena
The monomer 2,6-dimethylphenol (B121312) is the foundational unit for the commercially important polymer poly(p-phenylene oxide) (PPO), which is synthesized via oxidative coupling polymerization. mdpi.comgoogle.com This reaction typically uses a copper-amine catalyst system and oxygen as the oxidant. mdpi.com
This compound belongs to the same class of phenolic monomers and can theoretically undergo similar oxidative coupling. However, the substituents on the phenolic ring have a profound impact on the polymerization process. researchgate.net
Steric Hindrance : The acetylamino group at the meta-position (position 3) is relatively bulky. During the coupling process, which involves the formation of C-C or C-O bonds between monomer units, this steric bulk would hinder the approach of other monomers, likely leading to a significantly lower rate of polymerization and lower molecular weight polymers compared to 2,6-dimethylphenol. researchgate.net
Electronic Effects : As discussed previously, the acetylamino group is less electron-donating than a simple alkyl group. Oxidative coupling proceeds via the formation of a phenoxy radical. The reduced electron density on the aromatic ring of this compound would make the formation of this radical intermediate more difficult, thus retarding the polymerization rate.
Therefore, while polymerization is mechanistically possible, this compound is expected to be a much less reactive monomer in oxidative coupling polymerization than its non-acetylated or non-aminated analogues.
Table 4: Comparison of Monomers for Oxidative Coupling Polymerization
| Monomer | Substituents | Steric Hindrance | Electronic Effect | Expected Polymerization Reactivity |
| 2,6-Dimethylphenol | Two ortho-methyl groups | Moderate | Activating | High |
| This compound | Two ortho-methyl groups, one meta-acetylamino group | High | Moderately Activating | Low |
Derivatives and Analogues of 3 Acetylamino 2,6 Dimethylphenol: Synthesis and Chemical Study
Design and Synthesis of N-Substituted Analogues
The structure of 3-Acetylamino-2,6-dimethylphenol offers a reactive site at the amide nitrogen for the synthesis of N-substituted analogues. These modifications can be broadly categorized into the variation of the acyl group and the alkylation of the amide nitrogen.
N-Acyl Analogues: The synthesis of N-acyl analogues involves the replacement of the acetyl group with other acyl moieties. A common synthetic route starts with the precursor, 3-amino-2,6-dimethylphenol (B1266368), which can be acylated using various acylating agents such as acid chlorides or acid anhydrides in the presence of a base. This method allows for the introduction of a wide range of functional groups, from simple alkyl chains to more complex aromatic or heterocyclic systems. The choice of base and solvent is crucial for achieving high yields and selectivity. For instance, the N-acylation of sulfonamides, a related class of compounds, has been effectively achieved using acid anhydrides with catalytic amounts of sulfuric acid or zinc chloride under solvent-free conditions. These methods are adaptable for the acylation of 3-amino-2,6-dimethylphenol.
N-Alkyl Analogues: N-alkylation of the acetamide (B32628) group in this compound presents a greater challenge due to the lower nucleophilicity of the amide nitrogen compared to an amine. However, methods developed for the N-alkylation of secondary amides can be applied. One effective strategy involves the deprotonation of the amide N-H with a strong base, such as sodium hydride, followed by reaction with an alkyl halide. This approach has been widely used for the N-methylation of N-acyl amino acids. Another approach is the Mitsunobu reaction, which can be employed with various sulfonamide protecting groups, taking advantage of the acidity of the sulfonamide nitrogen. A practical synthesis of N-alkyl-N-alkyloxycarbonylaminomethyl prodrugs has been reported via alkylation with corresponding chlorides, a method that could be adapted for this purpose.
Table 1: Representative Synthetic Methods for N-Substituted Analogues
| Analogue Type | Precursor | Reagents | General Conditions | Potential Product |
|---|---|---|---|---|
| N-Acyl | 3-Amino-2,6-dimethylphenol | Propionyl chloride, Triethylamine (B128534) | Dichloromethane, 0°C to RT | N-(3-hydroxy-2,4-dimethylphenyl)propanamide |
| N-Acyl | 3-Amino-2,6-dimethylphenol | Benzoic anhydride (B1165640), K10-FeO catalyst | Acetonitrile (B52724), 60°C | N-(3-hydroxy-2,4-dimethylphenyl)benzamide |
| N-Alkyl | This compound | Sodium hydride, Methyl iodide | Tetrahydrofuran, 0°C to RT | N-(3-hydroxy-2,4-dimethylphenyl)-N-methylacetamide |
| N-Alkyl | This compound | Benzyl bromide, Potassium carbonate | Dimethylformamide, RT | N-benzyl-N-(3-hydroxy-2,4-dimethylphenyl)acetamide |
Exploration of Ring-Substituted Derivatives
The aromatic ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents. The regioselectivity of these reactions is governed by the directing effects of the existing groups: the hydroxyl (-OH), the acetylamino (-NHCOCH₃), and the two methyl (-CH₃) groups.
The hydroxyl and acetylamino groups are both activating, ortho-, para-directing groups. The methyl groups are also weakly activating and ortho-, para-directing. The combined effect of these groups strongly directs incoming electrophiles to the positions ortho and para to the most powerful activating groups, which are the -OH and -NHCOCH₃ groups. In this specific molecule, the C4 and C5 positions are the primary sites for substitution.
Position 5: This position is para to the hydroxyl group and ortho to the acetylamino group, making it highly activated and sterically accessible.
Position 4: This position is ortho to the hydroxyl group.
Therefore, electrophilic substitution is expected to occur predominantly at the C5 position. Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro (-NO₂) group at the C5 position.
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) would introduce a halogen atom, primarily at the C5 position.
Friedel-Crafts Acylation/Alkylation: Reaction with an acyl chloride or alkyl halide in the presence of a Lewis acid like AlCl₃ could introduce an acyl or alkyl group, though the presence of the activating -OH and -NHCOCH₃ groups can lead to complications and may require protection strategies.
The general mechanism for these reactions involves two steps: attack of the electrophile by the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity.
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-Acetylamino-2,6-dimethyl-5-nitrophenol |
| Bromination | Br₂, FeBr₃ | 5-Bromo-3-acetylamino-2,6-dimethylphenol |
| Sulfonation | Fuming H₂SO₄ | 5-(Acetylamino)-3-hydroxy-2,4-dimethylbenzene-1-sulfonic acid |
Phosphoramidate (B1195095) Derivatives and Their Chemical Utility
Phosphoramidates are a class of organophosphorus compounds containing a phosphorus-nitrogen (P-N) bond. The phenolic hydroxyl group of this compound is a suitable nucleophile for the synthesis of phosphoramidate derivatives. These derivatives have gained significant attention, particularly as prodrugs (ProTides) for delivering nucleotides into cells.
The synthesis of O-aryl phosphoramidates can be achieved through several routes. A common method involves the reaction of a phosphoramidochloridate with the phenol (B47542). The phosphoramidochloridate itself can be generated from phosphorus oxychloride, an amino acid ester, and an amine. Alternatively, a one-pot, two-step procedure can be employed where the phenol is first reacted with phosphorus oxychloride, and the resulting phosphorochloridate intermediate is then treated with an amine.
A more recent approach for late-stage prodrug synthesis involves an ester exchange method, which allows for the selective phosphorylation of a phenolic hydroxyl group even in the presence of other nucleophilic groups like amines. This method offers a mild and convenient route to various phosphoramidate prodrugs in high yields.
For example, a general synthesis could involve:
Reaction of an L-alaninyl methyl ester hydrochloride with phenyl dichlorophosphate (B8581778) in the presence of a base like triethylamine to form the reactive phosphoro(L-alaninyl methyl ester)amidic chloride.
Subsequent reaction of this intermediate with this compound to yield the target phosphoramidate derivative.
These synthetic strategies provide access to a library of phosphoramidate derivatives of this compound, enabling the exploration of their chemical and biological utility.
Table 3: General Synthetic Scheme for Phosphoramidate Derivatives
| Step | Reactant 1 | Reactant 2 | Intermediate/Product |
|---|---|---|---|
| 1 | Phenyl dichlorophosphate | Amino acid ester (e.g., L-Alanine methyl ester) | Phenyl (L-alaninyl methyl ester) phosphorochloridate |
| 2 | Phenyl (L-alaninyl methyl ester) phosphorochloridate | This compound | Phenyl (L-alaninyl methyl ester) (3-acetylamino-2,6-dimethylphenyl) phosphate (B84403) |
Structure-Reactivity Relationships of Related Compounds
The chemical reactivity and potential biological activity of derivatives of this compound are intrinsically linked to their molecular structure. Understanding the structure-reactivity relationships (SRR) is crucial for the rational design of new compounds with desired properties.
Influence of N-Substituents:
Electronic Effects: Altering the N-acyl group from acetyl to a more electron-withdrawing group (e.g., trifluoroacetyl) would decrease the electron-donating ability of the acetylamino group, thereby deactivating the aromatic ring towards electrophilic substitution. Conversely, replacing it with an electron-donating group would enhance reactivity.
Steric Effects: Introducing bulky N-alkyl or N-acyl groups can sterically hinder reactions at the adjacent C4 position of the ring. It can also influence the conformation of the molecule, affecting intermolecular interactions.
Influence of Ring-Substituents:
Reactivity: The introduction of electron-withdrawing groups (e.g., -NO₂) onto the aromatic ring will deactivate it, making subsequent reactions more difficult. Electron-donating groups will have the opposite effect.
Acidity: Substituents on the ring will influence the pKa of the phenolic hydroxyl group. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease it. This modulation of acidity can be critical for receptor binding or reaction kinetics. For instance, studies on 2,6-disubstituted phenols show that the nature of the substituents significantly impacts their behavior in reactions like oxidative coupling.
Advanced Structural Elucidation and Spectroscopic Analysis of 3 Acetylamino 2,6 Dimethylphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Chemical Shift Analysis
In a hypothetical ¹H NMR spectrum of 3-Acetylamino-2,6-dimethylphenol, the following proton signals would be anticipated. The chemical shifts (δ) are predicted based on the electronic environment of the protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH (H-4, H-5) | 6.5 - 7.5 | Doublet, Doublet | 1H, 1H |
| Phenolic OH | 8.0 - 9.5 | Singlet (broad) | 1H |
| Amide NH | 7.5 - 8.5 | Singlet (broad) | 1H |
| Acetyl CH₃ | 1.9 - 2.2 | Singlet | 3H |
| Aromatic CH₃ (at C2, C6) | 2.0 - 2.5 | Singlet | 6H |
Interactive Data Table: Predicted ¹H NMR Data for this compound
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl C=O | 168 - 172 |
| Aromatic C-OH (C-1) | 150 - 155 |
| Aromatic C-NH (C-3) | 135 - 140 |
| Aromatic C-CH₃ (C-2, C-6) | 125 - 135 |
| Aromatic CH (C-4, C-5) | 115 - 125 |
| Acetyl CH₃ | 20 - 25 |
| Aromatic CH₃ (at C2, C6) | 15 - 20 |
Interactive Data Table: Predicted ¹³C NMR Data for this compound
Two-Dimensional NMR Techniques for Connectivity
To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential.
COSY: Would reveal correlations between adjacent protons, for instance, confirming the coupling between the aromatic protons at positions H-4 and H-5.
HSQC: Would establish one-bond correlations between protons and their directly attached carbons, for example, linking the acetyl protons to the acetyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): Would show longer-range (2-3 bond) correlations, which would be crucial for confirming the placement of the acetylamino and dimethyl groups on the phenolic ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
IR and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
| Functional Group | Predicted IR/Raman Absorption (cm⁻¹) | Vibrational Mode |
| O-H (Phenol) | 3200 - 3600 (broad) | Stretching |
| N-H (Amide) | 3100 - 3500 (moderate) | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=O (Amide I) | 1630 - 1680 (strong) | Stretching |
| N-H (Amide II) | 1510 - 1570 | Bending |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-O (Phenol) | 1180 - 1260 | Stretching |
| C-N (Amide) | 1210 - 1320 | Stretching |
Interactive Data Table: Predicted Vibrational Frequencies for this compound
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation. The molecular formula for this compound is C₁₀H₁₃NO₂. lookchem.com
Molecular Ion Peak (M⁺): The expected molecular weight is approximately 179.22 g/mol . lookchem.com A high-resolution mass spectrum would confirm the elemental composition.
Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the acetyl group (CH₃CO), resulting in a fragment ion at m/z [M-43]⁺. Other fragmentations could include the cleavage of the amide bond and rearrangements of the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems. For this compound, the presence of the substituted benzene (B151609) ring would lead to characteristic absorptions in the UV region. Analogous compounds such as 2,6-dimethylphenol (B121312) show maximum absorption (λmax) in alcohol at 271 nm and 275.5 nm. nih.gov It is expected that this compound would exhibit similar absorption bands, potentially shifted due to the presence of the acetylamino group, which can act as an auxochrome.
X-ray Diffraction Studies for Solid-State Structure Determination
Based on the data from metacetamol (B1676320) and general principles of chemical bonding, a predicted solid-state structure for this compound would feature a planar phenyl ring. The acetylamino side chain, however, may exhibit some degree of torsion with respect to the ring. The key geometric parameters, including bond lengths and angles, are expected to be within the typical ranges for N-arylacetamides.
To illustrate the expected crystallographic parameters, the following table presents hypothetical data for this compound, extrapolated from known structures of similar compounds.
Interactive Data Table: Predicted Crystallographic Parameters for this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |
| Bond Length | C(ar) | C(ar) | - | ~1.39 Å |
| Bond Length | C(ar) | N | - | ~1.41 Å |
| Bond Length | N | C(O) | - | ~1.36 Å |
| Bond Length | C(O) | C(Me) | - | ~1.51 Å |
| Bond Length | C(O) | O | - | ~1.23 Å |
| Bond Length | C(ar) | O(H) | - | ~1.37 Å |
| Bond Angle | C(ar) | N | C(O) | ~128° |
| Bond Angle | N | C(O) | C(Me) | ~115° |
| Bond Angle | N | C(O) | O | ~123° |
| Torsion Angle | C(ar) | C(ar) | N | C(O) |
Note: These values are estimations based on related structures and are intended for illustrative purposes. Actual experimental values would require a dedicated X-ray diffraction study.
The crystal packing of this compound would likely be dominated by intermolecular hydrogen bonds, a common feature in acetanilides. researchgate.netscience.gov The phenolic hydroxyl group and the N-H group of the amide are strong hydrogen bond donors, while the carbonyl oxygen is an effective hydrogen bond acceptor.
Conformational Analysis and Intermolecular Interactions
Computational studies on ortho-substituted acetanilides suggest that the planarity of the molecule is a key factor in its stability. worldscientific.comworldscientific.comresearchgate.net The presence of the acetylamino and hydroxyl groups on the phenyl ring allows for the possibility of both intramolecular and intermolecular hydrogen bonding, which plays a significant role in determining the preferred conformation.
Intramolecular Interactions:
An intramolecular hydrogen bond could potentially form between the phenolic hydroxyl group and the carbonyl oxygen of the acetylamino group. However, the geometry required for a strong intramolecular hydrogen bond in this 1,3-disubstituted pattern is generally less favorable than in ortho-substituted phenols. acs.orgmdpi.com The presence of the two methyl groups flanking the acetylamino group could also introduce steric hindrance, further influencing the rotational barrier around the C-N bond. Theoretical studies on similar ortho-substituted phenols have shown that the energy of intramolecular hydrogen bonding can be significant. mdpi.comacs.org
Intermolecular Interactions:
In the crystalline state, it is highly probable that intermolecular hydrogen bonding will be the dominant stabilizing interaction. The N-H group of the amide can form a strong hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or ribbons, a common motif in the crystal structures of acetanilides. researchgate.netscience.gov Furthermore, the phenolic hydroxyl group can participate in a separate network of hydrogen bonds, either with other phenol (B47542) groups or with the carbonyl oxygen of the amide, leading to a complex three-dimensional hydrogen-bonded network.
The conformation of the acetylamino group relative to the phenyl ring can be described as either cis or trans, referring to the relative orientation of the phenyl ring and the carbonyl group across the C-N bond. While the trans conformer is often sterically favored in unsubstituted acetanilide, the presence of ortho-substituents can influence this preference. worldscientific.comworldscientific.com
Interactive Data Table: Potential Hydrogen Bonds in Crystalline this compound
| Donor | Acceptor | Type | Expected Distance (D-A) |
| N-H | O=C | Intermolecular | ~2.9 Å |
| O-H | O=C | Intermolecular | ~2.7 Å |
| O-H | O(H) | Intermolecular | ~2.8 Å |
| O-H | O=C | Intramolecular | Less Likely |
Note: The distances are typical values for such interactions and would need to be confirmed by experimental data.
Based on a comprehensive search of available scientific literature, there is currently insufficient specific data to generate a detailed article on "this compound" that adheres to the requested outline. The topics specified—including its enzyme binding mechanisms, modulation of cellular signaling pathways, specific chemo-enzymatic transformations, and interactions with reactive species—appear to be areas where this particular compound has not been extensively studied.
Therefore, providing a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested is not possible without speculating or presenting information on unrelated compounds, which would violate the instructions.
General information on related classes of compounds, such as phenols, suggests potential areas of activity, but direct experimental data for this compound is not present in the accessible literature for the specific mechanistic investigations outlined.
Applications in Chemical Synthesis and Materials Science Non Clinical
Utilization as a Key Intermediate in Organic Synthesis
The strategic placement of the hydroxyl and acetylamino groups on the benzene (B151609) ring allows 3-Acetylamino-2,6-dimethylphenol to serve as a foundational molecule for constructing more complex chemical architectures.
Precursor for Complex Heterocyclic Compounds
While specific research detailing the use of this compound is limited, its structure makes it an ideal candidate for the synthesis of certain heterocyclic compounds, particularly benzoxazoles. Benzoxazoles are an important class of compounds with a wide range of applications in materials science. The general synthesis of benzoxazoles often involves the cyclization of an o-aminophenol with a carboxylic acid, acyl chloride, or aldehyde. researchgate.netmdpi.com
In the case of this compound, the molecule already contains the necessary o-acetamidophenol moiety. Through an intramolecular cyclization reaction, typically promoted by acid catalysis and heat, the compound can be converted into 2,4,7-trimethylbenzoxazole. This reaction proceeds via the dehydration and ring closure of the phenol (B47542) and acetyl groups. The presence of the two additional methyl groups on the benzene ring can influence the solubility and electronic properties of the resulting benzoxazole (B165842) derivative. The conventional synthesis of benzoxazoles involves the condensation of 2-aminophenols with various carbonyl compounds. researchgate.net
Table 1: Potential Heterocyclic Synthesis
| Precursor | Reaction Type | Product |
|---|---|---|
| This compound | Intramolecular Cyclization | 2,4,7-trimethylbenzoxazole |
Role in Multi-component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. frontiersin.orgnih.gov Phenols and their derivatives are often used as key components in various MCRs. rsc.org However, a review of the available scientific literature did not identify specific examples of this compound being utilized in named multi-component reactions.
Contribution to Polymer Chemistry
Monomer for Polymerization Processes
Based on a review of scientific and technical literature, no evidence was found to suggest that this compound is used as a monomer in polymerization processes.
Incorporation into Polymer Scaffolds for Enhanced Properties (e.g., UV resistance, light stabilization)
No information was found in the reviewed literature regarding the specific incorporation of this compound into polymer scaffolds for property enhancement such as UV resistance or light stabilization.
Applications in Dye Chemistry (excluding human hair dye applications)
The primary documented application of this compound, or more commonly its precursor 3-amino-2,6-dimethylphenol (B1266368), is in the field of dye chemistry. uc.edu The amino derivative serves as a "coupler" or "coupling component" in the synthesis of azomethine and azo dyes.
In this process, a primary intermediate (developer) is oxidized to form a reactive species, which then attacks the coupler molecule at a position of high electron density. For 3-amino-2,6-dimethylphenol, the coupling typically occurs at the carbon atom para to the hydroxyl group. This reaction forms a larger, conjugated molecule that absorbs light in the visible spectrum, thereby appearing colored.
While many patents describe this chemistry in the context of hair dyes, the resulting dyes have broader industrial applications. patentbuddy.comresearchgate.net For instance, 3-amino-2,6-dimethylphenol is listed as a potential ingredient in fabric care compositions, which may include various types of dyes for textiles such as direct, reactive, or disperse dyes. epo.org Cationic direct dyes synthesized from precursors like 3-amino-2,6-dimethylphenol can be used for coloring substrates such as paper or textiles. researchgate.net The specific color of the final dye can be tuned by varying the structure of the primary intermediate that it is coupled with.
Table 2: Dye Synthesis Profile
| Precursor (Coupler) | Dye Class Formed | General Reaction | Potential Industrial Application |
|---|---|---|---|
| 3-Amino-2,6-dimethylphenol | Azomethine, Azo Dyes | Oxidative coupling with a primary intermediate | Fabric and Textile Dyeing epo.org |
Advanced Analytical Method Development for 3 Acetylamino 2,6 Dimethylphenol
Chromatographic Methodologies for Purity Profiling and Impurity Detection
Chromatographic techniques are central to resolving 3-Acetylamino-2,6-dimethylphenol from its potential impurities, which may arise from the synthetic route or degradation. The choice of method depends on the volatility and polarity of the analytes.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically the first choice for such a compound.
Method development would involve a systematic optimization of chromatographic conditions. A C18 column is a common initial choice for the stationary phase due to its versatility in retaining a wide range of organic molecules. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase is a critical parameter to control the ionization state of the phenolic group and any acidic or basic impurities, thereby influencing their retention and peak shape. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable analysis time.
UV detection is a common and robust detection method for aromatic compounds. The wavelength for detection would be selected based on the UV spectrum of this compound, likely at one of its absorption maxima to ensure high sensitivity.
Validation of the developed HPLC method is crucial to demonstrate its suitability for its intended purpose. Key validation parameters, as per regulatory guidelines, would include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility (between laboratories).
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The following table outlines a potential set of parameters for a validated HPLC method for this compound, based on methods developed for similar phenolic compounds. researchgate.net
| Parameter | Typical Condition/Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.01 M Phosphate Buffer (pH 3.0)B: Acetonitrile |
| Gradient | 0-20 min: 30-70% B20-25 min: 70% B25-30 min: 70-30% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, direct GC analysis might be challenging due to its relatively high boiling point and the presence of a polar phenolic hydroxyl group and an amide group, which can lead to peak tailing and potential on-column degradation.
However, with the appropriate setup, GC can be utilized. A high-temperature capillary column with a suitable stationary phase, such as a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane), would be necessary. The injector and detector temperatures must be carefully optimized to prevent degradation while ensuring efficient volatilization.
To overcome the challenges of direct GC analysis, derivatization of the this compound molecule is often employed. This strategy is discussed in more detail in section 9.4.
LC-MS/MS for Trace Analysis and Unknown Peak Identification
The coupling of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides an exceptionally sensitive and selective analytical tool for the analysis of this compound. nih.gov This technique is particularly valuable for the detection and quantification of trace-level impurities and for the structural elucidation of unknown peaks observed during purity profiling.
In LC-MS/MS, the LC system separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules (e.g., using electrospray ionization - ESI) and then separates the ions based on their mass-to-charge ratio (m/z). The tandem mass spectrometry capability (MS/MS) allows for the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. This process provides a unique fragmentation pattern for a given molecule, which can be used for its unambiguous identification.
For the analysis of this compound (molar mass: 179.22 g/mol ), an LC-MS/MS method would be developed to operate in either positive or negative ion mode, depending on which provides better sensitivity. epa.gov The identification of unknown impurities would involve analyzing their mass spectra and fragmentation patterns to propose potential structures.
Quantitative Analysis Techniques and Calibration Protocols
Accurate quantification of this compound is essential for quality control. Both HPLC and GC methods, once validated, can be used for quantitative analysis. researchgate.netnih.gov
The most common approach for quantification is the external standard method. This involves creating a calibration curve by analyzing a series of standard solutions of this compound at known concentrations. The peak area (or height) of the analyte in the sample is then compared to the calibration curve to determine its concentration.
A typical calibration protocol would involve:
Preparation of a stock solution: A precisely weighed amount of a highly pure reference standard of this compound is dissolved in a suitable solvent to create a stock solution of known concentration.
Preparation of calibration standards: A series of dilutions are made from the stock solution to prepare at least five calibration standards covering the expected concentration range of the samples.
Analysis of calibration standards: Each calibration standard is injected into the chromatograph, and the peak area response is recorded.
Construction of the calibration curve: A graph is plotted with the peak area response on the y-axis and the concentration of the standard on the x-axis. A linear regression analysis is performed to determine the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value greater than 0.99 is generally considered acceptable.
Analysis of samples: The sample to be analyzed is prepared and injected into the chromatograph. The peak area of this compound is measured.
Calculation of concentration: The concentration of the analyte in the sample is calculated using the equation of the calibration curve.
The following table illustrates a representative data set for an external standard calibration for the quantitative analysis of this compound by HPLC.
| Standard Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | 150,000 |
| 25 | 375,000 |
| 50 | 750,000 |
| 100 | 1,500,000 |
| 200 | 3,000,000 |
Stability Assessment Methods and Degradation Pathway Analysis
Stability testing of this compound is crucial to determine its shelf-life and to identify its degradation products. This involves subjecting the compound to various stress conditions, such as heat, humidity, light, and acidic and basic environments. researchgate.net
Forced degradation studies are performed to intentionally degrade the compound. The resulting degradation products are then separated and identified using a stability-indicating analytical method, typically HPLC or LC-MS/MS. The degradation pathways can then be elucidated based on the structures of the identified degradation products.
Potential degradation pathways for this compound could include:
Hydrolysis: The acetylamino group could be hydrolyzed under acidic or basic conditions to yield 3-amino-2,6-dimethylphenol (B1266368) and acetic acid.
Oxidation: The phenolic group is susceptible to oxidation, which could lead to the formation of colored degradation products.
The rate of degradation under different conditions can be monitored to predict the stability of the compound over time.
Derivatization Strategies for Enhanced Detection in Complex Matrices
Derivatization is a chemical modification of an analyte to produce a new compound that has properties more amenable to a particular analytical method. nih.gov For this compound, derivatization can be employed to:
Increase volatility for GC analysis: The polar phenolic hydroxyl group can be converted to a less polar ether or ester group (e.g., by silylation or acylation). This increases the volatility and thermal stability of the molecule, leading to better peak shape and sensitivity in GC.
Enhance UV or fluorescence detection in HPLC: A chromophore or fluorophore can be attached to the molecule to significantly increase its molar absorptivity or to induce fluorescence, thereby lowering the detection limits.
Improve ionization efficiency in mass spectrometry: Derivatization can be used to introduce a readily ionizable group into the molecule, enhancing its response in MS detection.
A common derivatization reaction for phenols for GC analysis is silylation, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.
For HPLC, derivatization with a reagent like dansyl chloride can introduce a fluorescent tag, allowing for highly sensitive fluorescence detection.
The choice of derivatization strategy depends on the analytical technique being used and the specific requirements of the analysis, such as the desired sensitivity and the nature of the sample matrix.
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The traditional synthesis of 3-Acetylamino-2,6-dimethylphenol likely involves the acetylation of 3-amino-2,6-dimethylphenol (B1266368). Future research should focus on developing more sustainable and efficient synthetic methodologies.
Biocatalytic Acetylation: A promising green chemistry approach involves the use of enzymes as catalysts. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective in the acetylation of aromatic amines in aqueous or solvent-free conditions. researchgate.net The use of biocatalysts can lead to higher selectivity, milder reaction conditions, and reduced waste generation compared to traditional chemical methods. Research into optimizing enzyme selection, reaction media, and acyl donors for the specific acetylation of 3-amino-2,6-dimethylphenol could lead to a highly efficient and environmentally benign synthesis. One-pot cascade reactions, combining an amine transaminase with an acyl transferase, could even allow for the synthesis of the target amide directly from a corresponding ketone or aldehyde precursor in an aqueous environment. rsc.orgrsc.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and increased yields. clockss.org The application of microwave-assisted heating to the acetylation of 3-amino-2,6-dimethylphenol could provide a rapid and energy-efficient synthetic route. researchgate.net This method is also amenable to solvent-free conditions, further enhancing its green credentials.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. A flow-based process for the synthesis of this compound would allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry, potentially leading to higher purity and yield.
Greener Precursor Synthesis: The environmental impact of the entire synthetic sequence should be considered. Research into greener methods for producing the precursor, 2,6-dimethylphenol (B121312), is also crucial. This could involve the development of more efficient and selective catalysts for the ortho-methylation of phenol (B47542). google.com
Deeper Mechanistic Understanding of Complex Chemical Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is essential for optimizing existing processes and designing new ones.
Mechanism of N-Acetylation: The acetylation of anilines with acetic anhydride (B1165640) typically proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride. youtube.com The subsequent collapse of the tetrahedral intermediate eliminates a carboxylate ion. youtube.com While this general mechanism is understood, detailed computational and experimental studies on the acetylation of 3-amino-2,6-dimethylphenol could provide insights into the influence of the ortho-methyl and para-hydroxyl groups on the reaction kinetics and regioselectivity.
Transition Metal-Catalyzed Reactions: Late transition metals are known to catalyze a variety of transformations involving amides. rsc.org Future research could explore the mechanistic pathways of transition metal-catalyzed cross-coupling reactions using the acetylamino group as a directing group or a reactive handle for further functionalization of the aromatic ring.
Photochemical and Electrochemical Transformations: The phenolic and acetylamino groups can be susceptible to photochemical and electrochemical reactions. Investigating the mechanistic details of these transformations could open up new synthetic routes to novel derivatives that are not accessible through traditional thermal methods.
Design and Synthesis of Advanced Functional Materials Incorporating this compound Scaffolds
The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of advanced functional materials.
High-Performance Polymers: Phenolic compounds are precursors to a wide range of high-performance polymers. elsevier.comresearchgate.net The 2,6-dimethylphenol substructure is a key monomer in the production of poly(p-phenylene oxide) (PPO), a thermoplastic with excellent thermal stability and mechanical properties. mdpi.com The acetylamino group on the this compound scaffold could serve as a point for further modification, either before or after polymerization, to introduce new functionalities. For instance, it could be hydrolyzed back to the amine and used as a site for cross-linking or for grafting other polymer chains. The synthesis of polymers from plant-derived phenolic compounds is a growing area of research, and synthetic phenols like this could also be incorporated into such bio-based materials. elsevier.com
Functional Dyes and Pigments: The aromatic nature of the compound suggests that it could be a precursor for the synthesis of novel dyes and pigments. The acetylamino and hydroxyl groups can act as auxochromes, influencing the color and properties of the resulting chromophore.
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The hydroxyl and acetylamino groups are capable of coordinating to metal ions. This opens up the possibility of using this compound or its derivatives as organic linkers for the construction of metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing.
Antioxidant Polymers: Phenolic compounds are known for their antioxidant properties. nih.gov Polymers incorporating phenolic moieties have been synthesized and shown to possess enhanced antioxidant activity. nih.gov The this compound scaffold could be polymerized, potentially through enzymatic methods, to create novel antioxidant polymers for applications in food packaging, cosmetics, or biomedicine. nih.gov
Advanced Computational Modeling for Predictive Chemistry and Materials Design
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research.
Predicting Physicochemical Properties: Quantum mechanical calculations can be used to predict a wide range of properties for this compound and its derivatives, including molecular geometry, electronic structure, and spectroscopic signatures. usna.edu Such computational studies can help to understand the influence of substituents on the properties of the molecule and guide the design of new compounds with desired characteristics.
Reaction Pathway Prediction: Machine learning models are being developed to predict the products and pathways of chemical reactions. rsc.orgresearchgate.net These tools could be used to explore the reactivity of this compound and to identify promising new synthetic routes to novel derivatives. By training models on known reactions of phenols and anilines, it may be possible to predict the outcomes of unexplored transformations of this specific molecule.
Materials by Design: Computational simulations can be used to predict the properties of materials before they are synthesized in the lab. For example, molecular dynamics simulations could be used to predict the bulk properties of polymers derived from this compound, such as their glass transition temperature and mechanical strength. This "materials by design" approach can significantly accelerate the development of new functional materials.
Investigation into Unexplored Biological Interactions at the Molecular Level (Non-Clinical)
While clinical applications are outside the scope of this discussion, fundamental, non-clinical research into the biological interactions of this compound at the molecular level could reveal interesting activities.
Enzyme Inhibition Studies: The structure of this compound, with its phenolic hydroxyl and amide groups, suggests that it could potentially interact with the active sites of various enzymes. Molecular docking studies could be used to screen for potential protein targets. Subsequent in vitro enzyme inhibition assays could then be performed to validate these computational predictions.
Receptor Binding Assays: Substituted phenols are known to interact with various biological receptors. For example, some substituted phenols have been shown to interact with the estrogen receptor. nih.gov In vitro receptor binding assays could be used to investigate whether this compound or its derivatives bind to specific receptors, providing insights into their potential biological activities.
Antioxidant and Radical Scavenging Activity: As a phenolic compound, this compound is expected to possess some degree of antioxidant activity. researchgate.net In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, could be used to quantify this activity. Structure-activity relationship studies could then be conducted on a series of derivatives to identify the structural features that are most important for antioxidant potency.
Antimicrobial Properties: The structural similarity to other bioactive phenols and anilines suggests that this compound could be investigated for potential antimicrobial properties. For instance, acridone (B373769) derivatives, which can be synthesized from substituted anilines, have shown antibacterial and antifungal activities. dovepress.com Initial in vitro screening against a panel of bacteria and fungi could reveal any such activity.
Q & A
Basic: What are the optimal synthetic routes for 3-Acetylamino-2,6-dimethylphenol, and how can intermediates be validated?
Answer:
The synthesis of this compound can be approached via acetylation of 2,6-dimethylphenol derivatives. For example, Fries rearrangement of acetylated precursors (e.g., 2,6-dimethylphenyl acetate) under acidic or thermal conditions can yield 4-acetyl-2,6-dimethylphenol intermediates, which can then undergo amination . Validation of intermediates requires chromatographic methods (e.g., HPLC) coupled with UV/Vis detection, as demonstrated in studies analyzing similar phenolic derivatives. Calibration curves (r² ≥ 0.999) and detection limits (e.g., 0.009–0.011 mg/L for chlorinated analogs) ensure precision .
Basic: How should researchers characterize the purity and stability of this compound under varying storage conditions?
Answer:
Purity analysis can utilize reverse-phase HPLC with photodiode array detection, referencing retention times and spectral matches to authenticated standards (e.g., 4-chloro-2,6-dimethylphenol as a proxy). Stability studies should assess degradation under light, temperature, and humidity using accelerated aging protocols. For example, IR spectroscopy can detect quinone formation (a common degradation pathway in phenolic compounds), while mass spectrometry identifies breakdown products .
Advanced: How do transition metal catalysts influence the reactivity of this compound in polymerization or oxidation reactions?
Answer:
Transition metals like Fe³⁺ or Al³⁺ on smectite surfaces enhance phenolic polymerization via electron-transfer mechanisms. For 2,6-dimethylphenol analogs, Fe³⁺-smectite increases sorption and promotes quinone dimer formation, confirmed by ESR and HPLC . In oxidation reactions, Ag₂O selectively generates quinones, while phase-transfer catalysts (e.g., in 4-bromo-2,6-dimethylphenol polymerization) improve yield by stabilizing reactive intermediates . Researchers should compare catalytic efficiency (Fe ≫ Al > Ca > Na) and monitor side products via tandem MS .
Advanced: How can researchers resolve contradictions in regioselectivity data during electrophilic substitution reactions of this compound?
Answer:
Regioselectivity conflicts (e.g., para vs. ortho substitution) may arise from competing mechanisms (ipso vs. direct attack). For benzylation of 2,6-xylenol, alumina catalysts favor para-substitution (84% yield) due to steric hindrance at ortho positions . To resolve discrepancies, employ kinetic isotope effects or computational modeling (DFT) to identify transition states. Cross-validate with HPLC retention times and synthetic standards .
Advanced: What methodological strategies mitigate byproduct formation during derivatization of this compound for analytical detection?
Answer:
Byproducts like iodinated or chlorinated analogs form during derivatization with KI or NaOCl. A two-step protocol minimizes interference: (1) Hypochlorite reacts with 2,6-dimethylphenol to form 4-chloro-2,6-dimethylphenol; (2) Chlorine dioxide reacts with KI to yield 4-iodo-2,6-dimethylphenol. Sequential extraction (ethyl acetate) and HPLC separation (C18 column, methanol/water gradient) isolate target analytes .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Use PPE (gloves, goggles, lab coats) to avoid dermal contact, as phenolic compounds can cause irritation. Work under fume hoods to prevent inhalation of vapors. Waste must be neutralized (e.g., ascorbic acid for oxidizing agents) and stored in sealed containers for professional disposal .
Advanced: How can researchers design experiments to differentiate between covalent and non-covalent interactions of this compound with biological macromolecules?
Answer:
Use competitive assays with quinone methide traps (e.g., 2-tert-butyl-4,6-dimethylphenol derivatives) to identify covalent adducts. Non-covalent interactions can be studied via fluorescence quenching or SPR. LC-MS/MS detects protein adducts, while molecular docking predicts binding sites .
Advanced: What analytical workflows address discrepancies between theoretical and observed molecular weights in polymeric derivatives of this compound?
Answer:
Size-exclusion chromatography (SEC-MALS) provides absolute molecular weight measurements, resolving conflicts from MALDI-TOF (matrix effects) or NMR (signal overlap). For oligomers, HPLC with evaporative light scattering detection (ELSD) quantifies di-, tri-, and tetramers, as validated in smectite-catalyzed polymerization studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
